molecular formula C19H16N2O B12681880 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- CAS No. 108664-42-2

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)-

Cat. No.: B12681880
CAS No.: 108664-42-2
M. Wt: 288.3 g/mol
InChI Key: TZDGDIOSNUETMK-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group into an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.

Biology

In biological research, chalcones and their derivatives are studied for their anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound and its derivatives may be explored for their potential therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The biological activity of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- is often attributed to its ability to interact with various molecular targets. These interactions can include binding to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the pyrazole moiety.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A natural compound with a similar diketone structure and known for its anti-inflammatory and antioxidant properties.

Uniqueness

The presence of the pyrazole moiety in 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- distinguishes it from other chalcones and flavonoids, potentially enhancing its biological activity and specificity for certain molecular targets.

Properties

CAS No.

108664-42-2

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1-(4-phenylphenyl)-2-(pyrazol-1-ylmethyl)prop-2-en-1-one

InChI

InChI=1S/C19H16N2O/c1-15(14-21-13-5-12-20-21)19(22)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-13H,1,14H2

InChI Key

TZDGDIOSNUETMK-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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